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Compound of Interest

Compound Name: Boc-Inp-OH

Cat. No.: B558401

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
solution-phase synthesis of peptides and other molecules incorporating N-Boc-isonipecotic
acid (Boc-Inp-OH). This cyclic amino acid derivative is a valuable building block in medicinal
chemistry for the development of novel therapeutics, offering conformational constraint and
unique pharmacological properties.

Introduction

N-Boc-isonipecotic acid (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid) is a derivative of
isonipecotic acid, a non-proteinogenic cyclic amino acid. The incorporation of this moiety into
peptide backbones or small molecules can introduce conformational rigidity, which is often
crucial for enhancing binding affinity and selectivity to biological targets. The Boc (tert-
butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise
synthesis. Solution-phase synthesis, while sometimes more labor-intensive than solid-phase
methods, is highly adaptable for the synthesis of short peptides, complex molecular scaffolds,
and for process scale-up.

Key Applications

o Peptide Mimetics: Introduction of Boc-Inp-OH into peptide sequences can lead to
peptidomimetics with improved stability against enzymatic degradation and enhanced
receptor binding.
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o Constrained Scaffolds: The piperidine ring serves as a rigid scaffold for the synthesis of
complex molecules with defined three-dimensional structures.

e Drug Discovery: Derivatives of isonipecotic acid have been explored for their potential in
treating a range of conditions, including neurological disorders.

Chemical Properties

Property Value

Molecular Formula C11H19NO4

Molecular Weight 229.27 g/mol

Appearance White to off-white crystalline powder

Soluble in organic solvents such as
Solubility Dichloromethane (DCM), Dimethylformamide
(DMF), and Tetrahydrofuran (THF).

Experimental Protocols

This section outlines the detailed methodologies for the key steps in the solution-phase
synthesis using Boc-Inp-OH: peptide coupling and Boc-group deprotection.

Protocol 1: Peptide Coupling of Boc-Inp-OH with an
Amino Acid Ester

This protocol describes the formation of a peptide bond between Boc-Inp-OH and a C-
terminally protected amino acid (e.g., an amino acid methyl or ethyl ester). Several common
coupling reagents can be employed.

Materials:
e Boc-Inp-OH
e Amino acid ester hydrochloride (e.g., H-Gly-OMe-HCI, H-Ala-OEt-HCI)

o Coupling Reagent (select one from the table below)
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e Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), N-Methylmorpholine
(NMM))

e Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF),
Tetrahydrofuran (THF))

» Reagents for work-up (e.g., 1N HCI, saturated NaHCOs solution, brine, anhydrous Na>SOa4
or MgS0a)

General Coupling Procedure:

o Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.)
in anhydrous DCM or DMF. Add the appropriate base (e.g., DIPEA, 1.1 eq.) and stir for 10-
15 minutes at room temperature to obtain the free amine.

» Activation and Coupling: This step varies depending on the chosen coupling reagent.
o Method A: Using HBTU/DIPEA

1. In a separate flask, dissolve Boc-Inp-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.)
in anhydrous DMF.

2. Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the
carboxylic acid.

3. Add the solution of the free amine component to the activated Boc-Inp-OH solution.
4. Stir the reaction mixture at room temperature for 2-4 hours.
o Method B: Using DCC/HOBt
1. Dissolve Boc-Inp-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
2. Add the solution of the free amine component.
3. Cool the reaction mixture to 0 °C in an ice bath.

4. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with constant stirring.
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5. Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Method C: Using CDI
1. In a flask, dissolve Boc-Inp-OH (1.0 eq.) in anhydrous THF or DCM.

2. Add Carbonyldiimidazole (CDI) (1.1 eq.) and stir at room temperature for 1-2 hours until
CO:2 evolution ceases.

3. Add the solution of the free amine component to the reaction mixture.

4. Stir at room temperature overnight.

e Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) until the starting materials are consumed.

e Work-up and Isolation:

1. If using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake
with a small amount of the reaction solvent.

2. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

3. Wash the organic layer sequentially with 1N HCI, saturated NaHCOs solution, and brine.
4. Dry the organic layer over anhydrous Na2SO4 or MgSOa.

5. Filter and concentrate the solution under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by silica gel column chromatography to obtain the pure
Boc-Inp-dipeptide ester.

Quantitative Data for Coupling Reactions
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1.0 1.0 1.2 DCM Oto RT 12-24
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Protocol 2: Boc-Deprotection of the Inp-Containing
Dipeptide

This protocol describes the removal of the Boc protecting group to yield the free amine of the
isonipecotic acid residue, which can then be used for further coupling reactions.

Materials:

Boc-Inp-dipeptide ester

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Diethyl ether (for precipitation)
Procedure:
» Deprotection Reaction:

1. Dissolve the Boc-Inp-dipeptide ester in a solution of 25-50% TFA in DCM (v/v).
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2. Stir the reaction mixture at room temperature for 30-60 minutes.

o Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
* Isolation:

1. Remove the solvent and excess TFA under reduced pressure.

2. Add cold diethyl ether to the residue to precipitate the product as a TFA salt.

3. Collect the precipitate by filtration or centrifugation.

4. Wash the solid with cold diethyl ether and dry under vacuum.

» Neutralization for Next Step: The resulting amine TFA salt can often be used directly in the
next coupling step after neutralization in situ with a non-nucleophilic base like DIPEA.

Visualizations
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Caption: Experimental workflow for the solution-phase synthesis using Boc-Inp-OH.
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Caption: Logical relationship of steps in Boc-Inp-OH based peptide synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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